Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate

Vue d'ensemble

Description

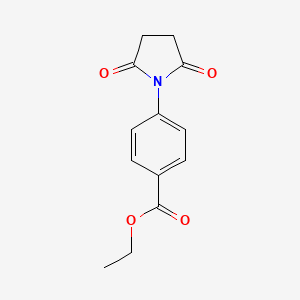

Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate is an organic compound with the molecular formula C13H13NO4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its pyrrolidinyl and benzoate functional groups, which contribute to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate can be synthesized through several methods. One common approach involves the reaction of 4-aminobenzoic acid with absolute ethanol in the presence of hydrochloric acid gas . This reaction yields ethyl 4-aminobenzoate, which can then be further reacted with 2,5-dioxopyrrolidine to form the desired compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate has been investigated for its potential therapeutic properties:

- Anticonvulsant Activity : Studies have shown that derivatives of pyrrolidine compounds exhibit significant anticonvulsant properties. For instance, a focused set of hybrid pyrrolidine derivatives demonstrated broad-spectrum protective activity in various mouse models of seizures, indicating potential for treating epilepsy .

- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties. Research indicates that it may interact with specific biological targets involved in inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs.

Biological Studies

The compound serves as a biochemical probe in biological studies due to its ability to interact with proteins and enzymes:

- Protein Interaction : this compound has been used to study its interactions with various biological macromolecules. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its pharmacological profile .

Industrial Applications

In addition to its medicinal uses, this compound is being explored for industrial applications:

- Material Science : this compound can be utilized in the development of new materials with specific chemical properties. Its unique structure allows it to act as a building block in synthesizing more complex organic molecules .

Case Study 1: Anticonvulsant Activity

In a research study focusing on the anticonvulsant effects of pyrrolidine derivatives, compound 22 (a derivative related to this compound) was identified as having potent activity across several seizure models. The study highlighted the compound's ability to inhibit sodium/calcium currents and antagonize transient receptor potential vanilloid 1 receptors, suggesting multiple mechanisms of action .

Case Study 2: Anti-inflammatory Properties

Another study investigated the anti-inflammatory effects of this compound in vitro. The results indicated significant inhibition of pro-inflammatory cytokines in cell cultures treated with the compound. This finding supports its potential development as an anti-inflammatory therapeutic agent.

Mécanisme D'action

The mechanism by which ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s pyrrolidinyl group can form hydrogen bonds and other interactions with active sites, influencing the activity of target proteins. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate can be compared with other similar compounds, such as:

4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: This compound has been shown to improve monoclonal antibody production in Chinese hamster ovary cell cultures.

2,5-dioxopyrrolidin-1-yl 4-fluorobenzoate: This derivative features a fluorine atom, which can alter its chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Activité Biologique

Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate is a synthetic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzoate group linked to a pyrrolidine ring. Its molecular formula is CHNO, which indicates the presence of nitrogen and oxygen functionalities that contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound has been shown to modulate the activity of specific enzymes, which can lead to alterations in metabolic pathways. For instance, it interacts with enzymes involved in monoclonal antibody production in Chinese hamster ovary (CHO) cells, enhancing their productivity by increasing glucose uptake and ATP levels.

- Cellular Effects : It exhibits significant effects on cellular processes, including suppression of cell growth and modulation of cellular metabolism. This suggests a potential role in therapeutic applications where cell proliferation needs to be controlled.

- Binding Interactions : The compound may bind to various biomolecules, affecting gene expression and metabolic flux. Such interactions are crucial for its role in influencing biochemical pathways within cells.

Biological Activity

The biological activities associated with this compound include:

- Monoclonal Antibody Production : Research indicates that this compound can improve the yield of monoclonal antibodies produced in CHO cells by enhancing metabolic activity and reducing galactosylation on antibodies.

- Anticancer Potential : The structural components of this compound suggest potential anticancer properties. Compounds with similar frameworks have been associated with anti-tumor activity due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Study on Antibody Production :

- In a controlled laboratory setting, CHO cells treated with this compound showed a significant increase in monoclonal antibody production compared to untreated controls. This was attributed to enhanced glucose uptake and ATP synthesis during the production process.

-

Mechanistic Insights :

- Further investigations into the molecular mechanisms revealed that the compound's effects are mediated through specific binding interactions with metabolic enzymes, leading to altered cellular energy dynamics.

-

Comparative Analysis with Similar Compounds :

- A comparative study highlighted that this compound exhibits unique biological properties when contrasted with related compounds such as thiazoles and indole derivatives. Its specific combination of functional groups allows for distinct pharmacological effects that may be harnessed for therapeutic applications.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Biological Activity | Monoclonal antibody production enhancement |

| Mechanism | Enzyme interaction, metabolic modulation |

| Potential Applications | Anticancer therapy |

Propriétés

IUPAC Name |

ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-2-18-13(17)9-3-5-10(6-4-9)14-11(15)7-8-12(14)16/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGNSWUCREVARSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374469 | |

| Record name | Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92634-76-9 | |

| Record name | Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.